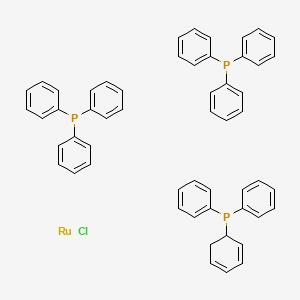

クロロヒドロトリス(トリフェニルホスフィン)ルテニウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Chlorohydrotris(triphenylphosphine)ruthenium is a coordination complex with the formula C54H46ClP3Ru . This compound is notable for its use in various chemical reactions and its role as a catalyst in organic synthesis. It is a member of the broader class of ruthenium-phosphine complexes, which are widely studied for their catalytic properties .

科学的研究の応用

Catalytic Applications

Chlorohydrotris(triphenylphosphine)ruthenium is primarily used as a catalyst in various organic reactions. Its versatility is evident in the following applications:

Hydrogenation Reactions

- Alkene Hydrogenation : RuClH(PPh₃)₃ is recognized as one of the most effective catalysts for the homogeneous hydrogenation of alk-1-enes in non-polar solvents like benzene or toluene. The reaction exhibits high specificity, with rates for other alkenes being significantly slower .

- Hydrogenation of Polymers : It has been successfully applied in the hydrogenation of ring-opening metathesis polymers (ROMP), such as norbornene, which are crucial in producing plastics and resins .

Transfer Hydrogenation

- The complex facilitates transfer hydrogenation processes, where it can convert ketones into alcohols using various hydrogen donors, showcasing its utility in synthetic organic chemistry .

C-C Bond Formation

- Chlorohydrotris(triphenylphosphine)ruthenium catalyzes C-C bond-forming reactions through cross-coupling methods, enabling the synthesis of complex organic molecules .

Case Study 1: Hydrogenation of Alk-1-enes

In a study published by the Journal of the Chemical Society, RuClH(PPh₃)₃ demonstrated exceptional catalytic activity for the hydrogenation of alk-1-enes. The catalyst was found to be highly selective and efficient under mild conditions, achieving nearly complete conversion rates within short reaction times .

| Reaction Type | Catalyst Used | Conversion Rate | Conditions |

|---|---|---|---|

| Hydrogenation of Alk-1-enes | RuClH(PPh₃)₃ | >99% | Benzene, ambient pressure |

Case Study 2: Hydrogenation of ROMP Polymers

Research conducted on the hydrogenation of ROMP polymers revealed that using RuClH(PPh₃)₃ resulted in high degrees of saturation (over 99%) under controlled conditions. The catalyst proved effective across various solvents and polymer types, indicating its broad applicability in polymer chemistry .

| Polymer Type | Catalyst Used | Saturation Degree | Conditions |

|---|---|---|---|

| Norbornene ROMP Polymer | RuClH(PPh₃)₃ | >99% | THF, elevated pressure |

Other Notable Applications

In addition to its primary uses in hydrogenation and bond formation, chlorohydrotris(triphenylphosphine)ruthenium also plays a role in:

- Oxidative Reactions : It facilitates oxidations where alcohols can be converted to aldehydes or ketones using peroxides .

- Catalysis for Formic Acid Decomposition : The compound catalyzes the decomposition of formic acid into carbon dioxide and hydrogen gas, which has potential implications for hydrogen storage technologies .

準備方法

Synthetic Routes and Reaction Conditions

Chlorohydrotris(triphenylphosphine)ruthenium can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine in the presence of a base such as triethylamine. The reaction typically occurs under ambient temperature and pressure conditions . Another method involves the interaction of dichlorotris(triphenylphosphine)ruthenium with molecular hydrogen .

Industrial Production Methods

While specific industrial production methods for chlorohydrotris(triphenylphosphine)ruthenium are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

化学反応の分析

Types of Reactions

Chlorohydrotris(triphenylphosphine)ruthenium undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Ligand exchange reactions often involve phosphine ligands, carbon monoxide, or nitrogen-based ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium-oxo complexes, while reduction can yield ruthenium-hydride species .

作用機序

The mechanism of action of chlorohydrotris(triphenylphosphine)ruthenium involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The ruthenium center acts as the active site, where substrates bind and undergo chemical transformations. The triphenylphosphine ligands stabilize the complex and modulate its reactivity .

類似化合物との比較

Similar Compounds

Dichlorotris(triphenylphosphine)ruthenium: Similar in structure but with two chloride ligands instead of one.

Hydridochlorotris(triphenylphosphine)ruthenium: Contains a hydride ligand in place of one chloride ligand.

Uniqueness

Chlorohydrotris(triphenylphosphine)ruthenium is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo a variety of chemical reactions and serve as a versatile catalyst makes it particularly valuable in both academic and industrial settings .

生物活性

Chlorohydrotris(triphenylphosphine)ruthenium(II) (RuClH(PPh₃)₃) is a ruthenium-based complex that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antiproliferative, and cytotoxic effects, supported by data tables and relevant case studies.

Chlorohydrotris(triphenylphosphine)ruthenium(II) is synthesized through the interaction of dichlorotris(triphenylphosphine)ruthenium(II) with molecular hydrogen in the presence of a base such as triethylamine. This complex exhibits high sensitivity to moisture and is primarily used as a precursor for more reactive ruthenium catalysts in various chemical reactions, including hydrogenation and metathesis .

Antimicrobial Activity

Research has shown that ruthenium complexes, including RuClH(PPh₃)₃, possess antimicrobial properties. A study highlighted that ruthenium NHC complexes demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited efficacy against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Ruthenium Complexes

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| RuClH(PPh₃)₃ | Staphylococcus aureus | 15 | |

| Dichlorotris(triphenylphosphine)ruthenium(II) | Bacillus subtilis | 12 | |

| NHC-Ru Complex | Listeria monocytogenes | 10 |

Antiproliferative Activity

The antiproliferative effects of RuClH(PPh₃)₃ have been evaluated against various cancer cell lines. Studies indicate that these complexes exhibit cytotoxicity comparable to or exceeding that of traditional anticancer agents like cisplatin.

Table 2: Cytotoxicity of Chlorohydrotris(triphenylphosphine)ruthenium(II)

The biological activity of chlorohydrotris(triphenylphosphine)ruthenium(II) is primarily attributed to its ability to inhibit thioredoxin reductase (TrxR), which plays a critical role in maintaining cellular redox balance. Inhibition of TrxR leads to increased levels of reactive oxygen species (ROS), ultimately resulting in apoptosis in cancer cells .

In a preclinical study involving A2780 tumor xenografts, treatment with RuClH(PPh₃)₃ resulted in significant tumor growth inhibition, suggesting its potential as an effective anticancer agent with reduced systemic toxicity compared to cisplatin .

Case Studies

- Study on HL-60 Cells : A recent investigation into the effects of ruthenium complexes on leukemic HL-60 cells revealed that these compounds induced apoptosis and DNA damage, highlighting their potential in cancer therapies .

- Comparative Study with Cisplatin : In a comparative analysis, chlorohydrotris(triphenylphosphine)ruthenium(II) demonstrated superior cytotoxicity against several cancer cell lines compared to cisplatin, with mechanisms involving ROS generation and cell cycle disruption being identified as key factors .

特性

CAS番号 |

55102-19-7 |

|---|---|

分子式 |

C54H49ClP3Ru+3 |

分子量 |

927.4 g/mol |

IUPAC名 |

hydride;ruthenium(2+);triphenylphosphanium;chloride |

InChI |

InChI=1S/3C18H15P.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;1H;;/q;;;;+2;-1/p+2 |

InChIキー |

LOPBZUXMFNAXLF-UHFFFAOYSA-P |

SMILES |

C1C=CC=CC1P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |

正規SMILES |

[H-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。